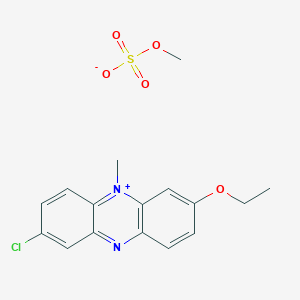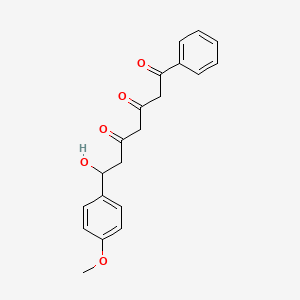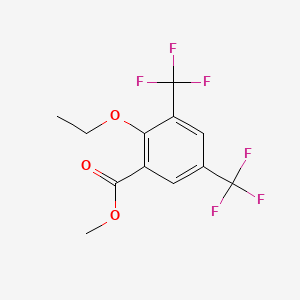
2-Chloro-7-ethoxy-5-methylphenazin-5-ium methyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-7-ethoxy-5-methyl-phenazine: is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The structure of 2-chloro-7-ethoxy-5-methyl-phenazine consists of a phenazine core with chlorine, ethoxy, and methyl substituents at positions 2, 7, and 5, respectively .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of phenazines, including 2-chloro-7-ethoxy-5-methyl-phenazine, can be achieved through various methods. Common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with a carbonyl compound, followed by cyclization.
Beirut Method: This method involves the oxidative cyclization of diphenylamines.
Condensation of 1,2-diaminobenzenes with 2C-units: This method involves the reaction of 1,2-diaminobenzenes with two-carbon units.
Reductive Cyclization of Diphenylamines: This method involves the reduction of diphenylamines to form phenazines.
Oxidative Cyclization of 1,2-diaminobenzene/diphenylamines: This method involves the oxidation of 1,2-diaminobenzene or diphenylamines to form phenazines.
Pd-catalyzed N-arylation: This method involves the palladium-catalyzed N-arylation of amines to form phenazines.
Industrial Production Methods: Industrial production of 2-chloro-7-ethoxy-5-methyl-phenazine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability .
化学反应分析
Types of Reactions: 2-chloro-7-ethoxy-5-methyl-phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted phenazine derivatives.
科学研究应用
2-chloro-7-ethoxy-5-methyl-phenazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in the treatment of bacterial infections and cancer.
Industry: Used as a dye and pigment in various industrial applications.
作用机制
The mechanism of action of 2-chloro-7-ethoxy-5-methyl-phenazine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting DNA replication and transcription . It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death . The molecular targets and pathways involved include topoisomerases and redox-active enzymes .
相似化合物的比较
- 2-chloro-7-ethoxy-5-methyl-phenazine
- 2-chloro-7-methoxy-5-methyl-phenazine
- 2-chloro-7-ethoxy-5-ethyl-phenazine
- 2-chloro-7-ethoxy-5-methyl-quinoxaline
Comparison: 2-chloro-7-ethoxy-5-methyl-phenazine is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of antimicrobial and antitumor activities, as well as varying reactivity in chemical reactions .
属性
CAS 编号 |
7467-02-9 |
|---|---|
分子式 |
C16H17ClN2O5S |
分子量 |
384.8 g/mol |
IUPAC 名称 |
2-chloro-7-ethoxy-5-methylphenazin-5-ium;methyl sulfate |
InChI |
InChI=1S/C15H14ClN2O.CH4O4S/c1-3-19-11-5-6-12-15(9-11)18(2)14-7-4-10(16)8-13(14)17-12;1-5-6(2,3)4/h4-9H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
DVMYFTNHTCJCFB-UHFFFAOYSA-M |
规范 SMILES |
CCOC1=CC2=C(C=C1)N=C3C=C(C=CC3=[N+]2C)Cl.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B14011305.png)

![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)


![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)

![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)


